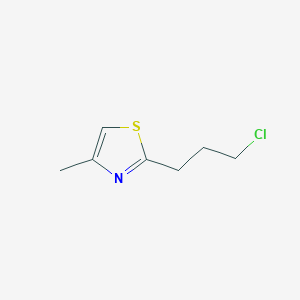
2-(3-Chloropropyl)-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-4-methyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a chloropropyl group at the second position and a methyl group at the fourth position of the thiazole ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiols, or amine derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiazolidines.
Scientific Research Applications
2-(3-Chloropropyl)-4-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The chloropropyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may interact with biological macromolecules. The thiazole ring can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)-1,3-thiazole: Lacks the methyl group at the fourth position.
4-Methyl-1,3-thiazole: Lacks the chloropropyl group.
2-(3-Chloropropyl)-4-methyl-1,3-oxazole: Contains an oxygen atom instead of sulfur in the ring.
Uniqueness
2-(3-Chloropropyl)-4-methyl-1,3-thiazole is unique due to the presence of both the chloropropyl and methyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C7H10ClNS |
|---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4H2,1H3 |
InChI Key |
MJYHSITZAUFMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B15261432.png)
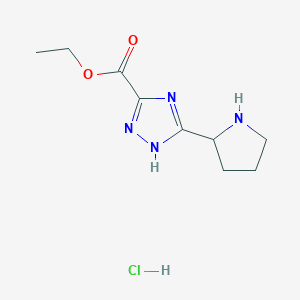
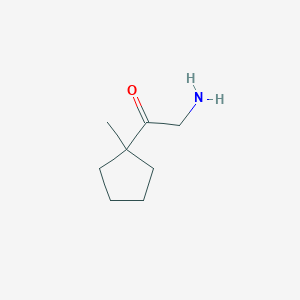
![4-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B15261460.png)
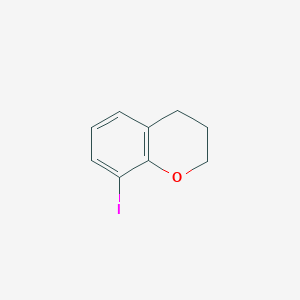
![3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B15261471.png)
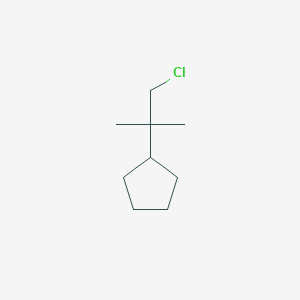
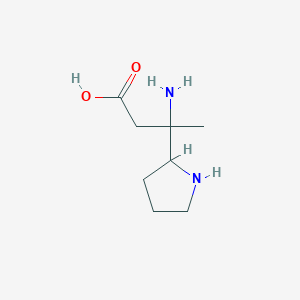
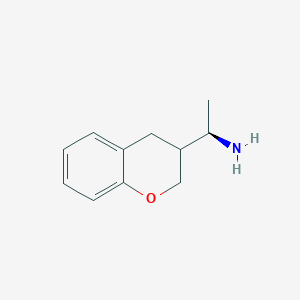

![{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B15261504.png)
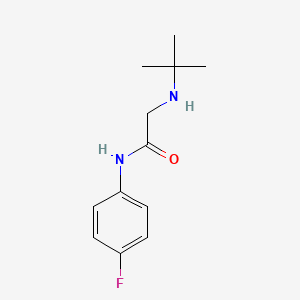
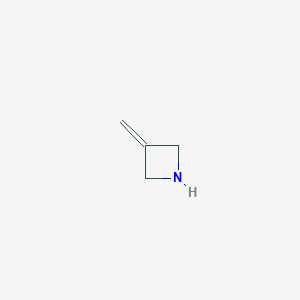
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol](/img/structure/B15261514.png)
